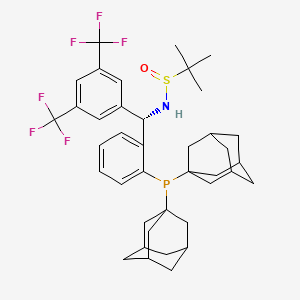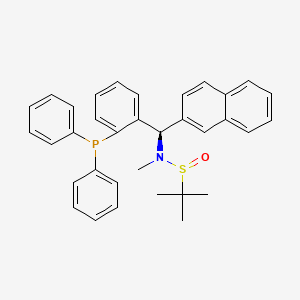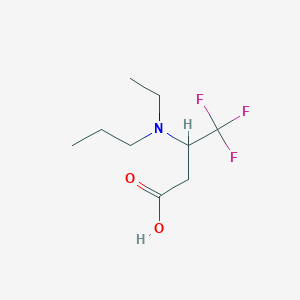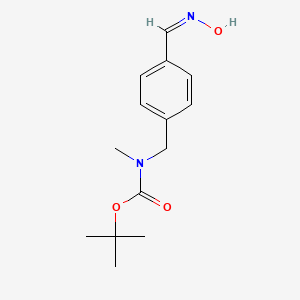![molecular formula C8H4ClF2NS B13644891 5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
5-Chloro-2-(difluoromethyl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(difluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a chlorine atom at the 5th position and a difluoromethyl group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)benzo[d]thiazole typically involves the reaction of 4-chloro-2-aminobenzenethiol with difluoromethylating agents. One common method includes the use of difluoromethyl sulfone as a reagent under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(difluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and difluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
5-Chloro-2-(difluoromethyl)benzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is investigated for its use as a pesticide and fungicide due to its bioactive properties.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(difluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
5-Chloro-2-(substituted phenyl)benzo[d]thiazole: Variations in the phenyl substitution lead to different biological activities.
Uniqueness
5-Chloro-2-(difluoromethyl)benzo[d]thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel bioactive compounds with enhanced potency and selectivity .
Propriétés
Formule moléculaire |
C8H4ClF2NS |
|---|---|
Poids moléculaire |
219.64 g/mol |
Nom IUPAC |
5-chloro-2-(difluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4ClF2NS/c9-4-1-2-6-5(3-4)12-8(13-6)7(10)11/h1-3,7H |
Clé InChI |
ZOHRGBHJBAOHJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(S2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)



![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)

![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)

